molecular formula C5H6O2 B8771252 2H-Pyran-4-OL CAS No. 27828-85-9

2H-Pyran-4-OL

Cat. No.: B8771252
CAS No.: 27828-85-9
M. Wt: 98.10 g/mol
InChI Key: JIDPHLLCKDISON-UHFFFAOYSA-N
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Description

Nomenclature and General Structural Context of 2H-Pyran-4-OL Derivatives

The foundational structure, this compound, is a six-membered heterocyclic ring containing one oxygen atom, two double bonds, and a hydroxyl group at the 4-position. nih.gov Its systematic IUPAC name is this compound. nih.gov The molecular formula for the parent compound is C5H6O2. nih.gov Derivatives of this core structure are named based on the substituents attached to the pyran ring. For instance, the fully saturated version is known as tetrahydropyran-4-ol. cymitquimica.comnist.gov A common derivative in the fragrance industry is 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, also known by trade names such as Florol. pk.edu.plnih.gov

The structural characteristics of this compound derivatives, particularly the presence and position of substituents, profoundly influence their physical and chemical properties. The hydroxyl group at the C4 position is a key functional group, imparting alcohol-like reactivity and the capacity for hydrogen bonding. vulcanchem.com This feature, combined with the ether linkage within the ring, creates a unique electronic and conformational environment.

Historical Evolution of Research on Pyran-4-OL Scaffolds

The scientific journey of pyran-based compounds began with the characterization of the parent pyran ring system. Early research in the mid-20th century, such as the first isolation of 4H-pyran in 1962 via pyrolysis, established foundational knowledge about these heterocycles. These initial studies highlighted the relative instability of unsaturated pyrans, which in turn spurred greater interest in their more stable, saturated derivatives like tetrahydropyrans.

A significant leap in the synthesis of tetrahydropyran-4-ol derivatives came with the development of methodologies like the Maitland-Japp reaction. This reaction provides access to 2H-dihydropyran-4-ones, which serve as crucial intermediates that can be subsequently reduced to form the desired tetrahydropyran-4-ol core. vulcanchem.com The Prins reaction has also emerged as a powerful tool for constructing the tetrahydropyran (B127337) ring, as demonstrated in the synthesis of the fragrance component Florol. pk.edu.plresearchgate.net The pursuit of stereochemical control in these syntheses has been a major driver of research, leading to the development of asymmetric catalytic methods to produce specific enantiomers. vulcanchem.com The recognition of the tetrahydropyran ring as a core structural unit in natural products like pyranose sugars further fueled research into its derivatives.

Significance of the Pyran-4-OL Core in Organic Chemistry and Material Science

The pyran-4-ol scaffold is a versatile building block in organic synthesis due to its inherent reactivity and the stereochemical complexity it can introduce. The hydroxyl and ether functionalities allow for a wide range of chemical transformations, including oxidation, reduction, and substitution reactions. cymitquimica.com This versatility makes pyran-4-ol derivatives valuable intermediates in the total synthesis of complex natural products. vulcanchem.com For example, (2R,4S)-2-methyloxan-4-ol is a key intermediate in the synthesis of Diospongin B, a natural product with potential anti-osteoporotic properties. vulcanchem.com

In the realm of material science, the pyran-4-ol core contributes to the development of novel materials with tailored properties. The ability of the hydroxyl group to participate in hydrogen bonding and act as a crosslinking site is particularly valuable. For instance, derivatives can be used as crosslinkers in the formation of polymer hydrogels. Furthermore, the tetrahydropyran ring system is a component of certain fragrances and has been explored for its use in cosmetic compositions. google.com The structural rigidity and defined stereochemistry of the pyran ring also make it an attractive scaffold for the design of new ligands in catalysis.

Overview of Research Trajectories in Pyran-4-OL Chemistry

Current research on this compound and its derivatives is following several key trajectories, driven by the demand for new functional molecules in various scientific fields.

One major area of focus is the development of more efficient and stereoselective synthetic methods. This includes the use of organocatalysis and transition-metal catalysis to achieve high levels of enantiopurity, which is crucial for applications in medicinal chemistry. vulcanchem.comgoogle.com Green chemistry principles are also being increasingly applied, with a focus on developing environmentally benign reaction conditions, such as solvent-free synthesis and the use of recyclable catalysts. pk.edu.plroyalsocietypublishing.org

Another significant research direction is the exploration of the biological activities of pyran-4-ol derivatives. The pyran scaffold is found in numerous bioactive natural products and has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. ontosight.ainih.govrsc.org Researchers are actively designing and synthesizing novel pyran-based compounds as potential therapeutic agents. nih.govnih.gov

In material science, the focus is on harnessing the unique structural features of the pyran-4-ol core to create advanced materials. This includes the development of new polymers, liquid crystals, and functional materials for optical and electronic applications. The ability to fine-tune the properties of these materials by modifying the substituents on the pyran ring makes this a particularly promising area of investigation.

The ongoing exploration of the chemical space around the this compound scaffold, coupled with advancements in synthetic and analytical techniques, ensures that this compound class will continue to be a source of innovation in both fundamental and applied chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27828-85-9

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

2H-pyran-4-ol

InChI

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1-3,6H,4H2

InChI Key

JIDPHLLCKDISON-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CO1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran 4 Ol and Its Analogues

Cyclization Reactions

Cyclization reactions represent the most direct and powerful approach for constructing the tetrahydropyran (B127337) ring. These strategies include the renowned Prins cyclization, various intramolecular ring-closing methods, and the formation of the pyran core from acyclic or different heterocyclic precursors.

Prins Cyclization Strategies

The Prins cyclization is a cornerstone for synthesizing tetrahydropyran rings. beilstein-journals.org It typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol under acidic conditions. beilstein-journals.org The reaction proceeds through the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular attack by the alkene to form the six-membered ring. uva.es

The classic Prins cyclization is an acid-catalyzed reaction between an unsaturated alcohol and an aldehyde. uva.es This process begins with the formation of a hemiacetal, which, under acidic catalysis, generates an oxocarbenium ion. This electrophilic species is then attacked by the double bond of the homoallylic alcohol moiety in an intramolecular fashion, leading to the formation of a tetrahydropyranyl carbocation. uva.es Subsequent trapping of this carbocation by a nucleophile, often water, yields the desired 4-hydroxytetrahydropyran derivative. researchgate.net The reaction is a powerful tool for building the pyran core, which is a common feature in many natural products. beilstein-journals.org

A wide array of catalyst systems have been developed to promote the Prins cyclization, offering varying degrees of efficiency, selectivity, and substrate scope. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts.

Brønsted Acids : Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used. researchgate.net More advanced systems include solid-supported acids like Amberlyst-15 and heteropoly acids such as phosphomolybdic acid and phosphotungstic acid. researchgate.netresearchgate.net Phosphomolybdic acid has been shown to be particularly effective for the Prins cyclization in water at room temperature, providing high yields and cis-selectivity. researchgate.netorganic-chemistry.org

Lewis Acids : A diverse range of Lewis acids can catalyze the reaction. These include metal halides like indium(III) chloride (InCl₃), niobium(V) chloride (NbCl₅), gallium(III) halides, and iron(III) chloride (FeCl₃). organic-chemistry.orgacs.org Molecular iodine has also been employed as a mild Lewis acid catalyst, functioning effectively without the need for anhydrous conditions. mdpi.com

Organometallic and Other Catalysts : Rhenium complexes, such as O₃ReOSiPh₃ and perrhenic acid (O₃ReOH), have been identified as highly effective catalysts for Prins cyclizations, particularly with aromatic and α,β-unsaturated aldehydes, under mild conditions. organic-chemistry.orgrsc.org

Heterogeneous Catalysts : To facilitate catalyst recovery and reuse, various heterogeneous catalysts have been investigated. These include zeolites, mesoporous materials like Ce-MCM-41, and modified montmorillonite (B579905) clays. researchgate.net Iron-modified silica (B1680970) and supported heteropoly acids are also used, particularly in industrial applications. researchgate.net

The reaction conditions are highly dependent on the chosen catalyst and substrates. While some systems operate efficiently at room temperature, others require elevated temperatures. organic-chemistry.orgpk.edu.pl The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to more environmentally benign options like water, and even solvent-free conditions. researchgate.netpk.edu.pl

Table 1: Selected Catalyst Systems for Prins Cyclization

Catalyst Aldehyde Unsaturated Alcohol Solvent Temperature Key Findings Reference(s)
Phosphomolybdic acid Various Homoallylic alcohols Water Room Temp. High yields with all cis-selectivity; environmentally friendly. researchgate.netorganic-chemistry.org
FeCl₃ Various Homoallylic alcohols Not specified Not specified Provides high stereoselectivity for 4-OH-tetrahydropyrans. acs.org
O₃ReOH Aliphatic & Aromatic 3-chlorohomoallylic alcohols Not specified Not specified Directly synthesizes cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.orgresearchgate.net
Iodine (I₂) Aliphatic & Aromatic Homoallylic alcohols CH₂Cl₂ Not specified Metal-free protocol; does not require anhydrous conditions. mdpi.com
Amberlyst-15 Various Homoallylic alcohols Solvent-free Mild Efficient for dihydropyrans and 4-hydroxytetrahydropyrans. researchgate.net
p-TSA on Silica Gel Benzaldehyde 3-methyl-but-3-en-1-ol Solvent-free (grinding) Room Temp. 88% isolated yield after 5 minutes. scielo.brscielo.br

In line with the principles of green chemistry, solvent-free methods for Prins cyclization have gained significant attention. These methods often involve the simple grinding of reactants with a solid-supported catalyst, minimizing waste and simplifying workup procedures. scielo.brscielo.br

One prominent example involves the use of p-toluenesulfonic acid (p-TSA) supported on silica gel. scielo.brscielo.br By grinding an aldehyde and a homoallylic alcohol with a catalytic amount of this solid acid, tetrahydropyran derivatives can be synthesized rapidly and in high yields at room temperature. scielo.brscielo.br This solvent-free protocol has been successfully applied to the synthesis of commercial fragrance compounds, including Florol®. scielo.br Other studies have compared traditional solvent-based syntheses with solvent-free approaches, often finding the latter to be highly efficient. pk.edu.pl Heteropoly acids and catalysts like methyltrioxorhenium (MTO) have also been utilized under solvent-free or minimal-solvent conditions. researchgate.net

Catalyst Systems and Reaction Conditions

Intramolecular Cyclization Approaches

Intramolecular cyclizations offer a powerful strategy for constructing the pyran ring with high stereocontrol, as the reacting partners are tethered within the same molecule.

Oxidative Cyclization : An intramolecular oxidative cyclization protocol has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a Brønsted acid. This method converts a β-cinnamyloxyester into a substituted 4-methylenetetrahydropyran subunit in high yield and as a single diastereomer. nih.gov

Palladium-Catalyzed Cyclization : A stereospecific palladium(0)-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates has been reported. This method yields tetrahydropyran vinyl phosphonates, which are versatile intermediates for further transformations. acs.org

Gold-Catalyzed Cyclization : δ-Hydroxy allenes can undergo gold-catalyzed intramolecular hydroalkoxylation to form the corresponding oxygen heterocycles, including tetrahydropyrans, in good yield. organic-chemistry.org

Iodo-Aldol Cyclization : The intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce tetrahydropyran rings with high trans-selectivity. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Pyran-4-OL Derivatives

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For pyran-4-ol derivatives, which can possess multiple stereocenters, the development of stereoselective and asymmetric methods is essential for obtaining specific isomers with desired biological activities.

Enzymatic Ketone Reduction for Chiral Precursors

Biocatalysis, particularly the use of enzymes, offers a powerful and environmentally benign approach to the synthesis of chiral alcohols from prochiral ketones. chim.it Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of ketones, demonstrating high enantioselectivity under mild reaction conditions. chim.itsmolecule.com

An exemplary application of this methodology is the preparative asymmetric synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, a key chiral intermediate for a chemokine receptor inhibitor. researchgate.nettcichemicals.com The enzymatic reduction of the corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, was achieved with high enantioselectivity (>99% ee) and yield (96–98%). researchgate.nettcichemicals.com This process utilized a ketoreductase coupled with an in situ NADPH-cofactor regeneration system employing glucose dehydrogenase (GDH), making the process economically viable for large-scale production. researchgate.nettcichemicals.com The use of isolated enzymes was preferred in this industrial setting as it allows for rapid process development and leads to highly productive processes. researchgate.net

SubstrateEnzyme SystemProductEnantiomeric Excess (ee)YieldReference
4,4-Dimethoxytetrahydro-2H-pyran-3-oneKetoreductase, Glucose Dehydrogenase (for NADPH regeneration)(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol>99%96-98% researchgate.nettcichemicals.com

Challenges in enzymatic reductions can include substrate solubility and enzyme selectivity. In some cases, the addition of cyclodextrins and organic co-solvents has been shown to enhance substrate solubility and improve the stereoselectivity of the enzymatic reduction of bicyclic ketones. smolecule.com

Catalytic Asymmetric Methods

In addition to enzymatic methods, small molecule catalysts, including organocatalysts and transition-metal complexes, have been developed for the asymmetric synthesis of pyran-4-ol derivatives. These methods offer a high degree of control over the stereochemical outcome of the reaction.

One notable approach is the catalytic asymmetric [3 + 3] cycloaddition reaction. For instance, an asymmetric [3 + 3] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds, catalyzed by a bifunctional chiral thiourea–tertiary amine catalyst, has been shown to construct various penta-carbon-substituted 4H-pyran skeletons in good yields and with high enantioselectivities. researchgate.net Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones, using formic acid and triethylamine (B128534) as the hydrogen source, can produce enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives with high diastereomeric ratios and excellent enantioselectivities. google.com

The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is another powerful tool for constructing the tetrahydropyran ring. pk.edu.pl The use of chiral organocatalysts in the Prins cyclization allows for the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ol derivatives. google.com For example, the reaction of an aliphatic aldehyde and a homoallylic alcohol in the presence of a chiral organocatalyst can yield chirally enriched tetrahydropyran-4-ol derivatives in a multi-step synthesis that can be shorter than previously reported 5-7 step syntheses. google.com

A palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallenes combined with ring-closing metathesis provides a unified access to pyranofuranol and furopyranol derivatives, which are key fragments of certain therapeutic agents. ethz.chwikipedia.org

Multi-Step Synthetic Pathways

Multi-step synthetic sequences are often necessary to construct complex pyran-4-ol derivatives with specific substitution patterns. These pathways may involve the transformation of other heterocyclic systems or the strategic introduction of functional groups.

Synthesis from Tetrahydropyran Derivatives and Intermediates

Tetrahydropyran derivatives often serve as versatile starting materials or intermediates in the synthesis of more complex pyran structures. For example, the synthesis of florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) and its analogues can be achieved via the Prins reaction, starting from isoprenol and an appropriate aldehyde. researchgate.netpk.edu.pl This reaction can be catalyzed by acids such as p-toluenesulfonic acid. researchgate.net

The hydrogenation of dihydropyran derivatives is another common strategy. For instance, tetrahydropyran can be synthesized by the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. wikipedia.org Similarly, 2,2-dimethyltetrahydropyran-4-one (B73780) can be obtained through the palladium-catalyzed hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one. google.com This ketone can then be further functionalized.

Starting Material(s)Key ReactionProductReference
Isovaleraldehyde (B47997), IsoprenolPrins CyclizationFlorol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) researchgate.netpk.edu.pl
3,4-DihydropyranHydrogenation (Raney Ni)Tetrahydropyran wikipedia.org
2,3-Dihydro-2,2-dimethyl-4H-pyran-4-oneHydrogenation (Pd catalyst)2,2-Dimethyltetrahydropyran-4-one google.com

Strategies Involving Cyanide Addition and Amination

The introduction of nitrogen-containing functional groups, such as amines and nitriles, into the pyran ring is crucial for the synthesis of many biologically active molecules. Reductive amination of a pyran-4-one is a common method for synthesizing pyran-4-amines. For example, 4-methyltetrahydro-2H-pyran-4-amine can be synthesized from 4-methyltetrahydropyran-4-one by reaction with an amine source under reductive conditions, using reagents like sodium cyanoborohydride.

The addition of cyanide to a pyranone can also be a key step. For instance, the synthesis of N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives of 1,5-diarylpyrazole-3-carboxamides involves the use of 4-amino-tetrahydro-2H-pyran-4-carbonitrile as a key intermediate. nih.gov This highlights the utility of cyano-functionalized pyran derivatives in constructing complex molecules with potential therapeutic applications. nih.gov

Protection-Deprotection Strategies in Pyran-4-OL Synthesis

In multi-step syntheses, the use of protecting groups is often indispensable to mask reactive functional groups, such as hydroxyl groups, while other parts of the molecule are being modified. tcichemicals.com The tetrahydropyranyl (THP) group itself is a widely used protecting group for alcohols, formed by the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org

General Synthetic Approaches from Carbonyl Compounds

The synthesis of the 2H-pyran-4-ol scaffold and its derivatives frequently originates from the versatile reactivity of carbonyl compounds. Key strategies include intramolecular cyclizations, multicomponent reactions, and the reduction of pyranone intermediates, which are themselves synthesized from carbonyls.

A foundational method involves the acid-catalyzed intramolecular cyclization of a hydroxy ketone. For instance, 4-hydroxy-2-pentanone can undergo cyclization under acidic conditions to form the pyran ring system. This approach leverages the proximal hydroxyl and ketone functionalities to readily form the heterocyclic structure.

Another significant route is the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol. The synthesis of florol, a derivative of tetrahydro-2H-pyran-4-ol, is achieved through the Prins cyclization of isovaleraldehyde (an aldehyde) with isoprenol. pk.edu.pl This reaction highlights the utility of aldehydes as key building blocks for constructing the pyran ring with a hydroxyl group at the C4 position. Similarly, reacting α,β-unsaturated carbonyl compounds with vinyl ethers in the presence of a catalyst provides a pathway to 2-substituted-3,4-dihydro-2H-pyrans, which can be further functionalized. google.com

The synthesis can also proceed through pyranone intermediates. The Maitland-Japp reaction, for example, generates 2H-dihydropyran-4-ones, which can then be stereoselectively reduced to the desired this compound derivatives. vulcanchem.com The reduction of the ketone group in compounds like 3-methyldihydro-2H-pyran-4(3H)-one to yield 3-methyldihydro-2H-pyran-4-ol is a direct conversion of a carbonyl to the target alcohol functionality. These pyranone intermediates can be synthesized through various means, including the acylation of trimethylsilyl (B98337) enol ethers (derived from aldehydes or ketones) with reagents like malonyl dichloride to produce 4-hydroxy-2H-pyran-2-ones. researchgate.net

Optimization of Synthetic Efficiency and Yield

Considerable research has been directed towards optimizing the synthesis of 2H-pyran-4-ols to improve yields and process efficiency. Key parameters that have been systematically investigated include catalysts, solvents, reaction time, and temperature.

The choice of catalyst is paramount. In the Prins cyclization for synthesizing florol, various acid catalysts have been tested. pk.edu.pl While p-toluenesulfonic acid is commonly used, testing other acids like sulfuric acid and even neutral catalysts such as sodium sulfate (B86663) has been explored to maximize yield. pk.edu.pl For the cyclization of epoxides and homopropargyl alcohols, an alternative to using aldehydes, Lewis acids like Ytterbium trichloride (B1173362) have been shown to be superior, resulting in high yields and shorter reaction times under mild conditions. orientjchem.org In the synthesis of 2H-pyranone derivatives, optimizing the base and its stoichiometry is crucial; for example, using KOH in DMF was found to significantly improve the yield of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile to 88%. acs.org

Solvent selection and reaction conditions also play a critical role. For some syntheses, solvent-free conditions have proven to enhance reaction efficiency by minimizing side reactions. pk.edu.pl For the synthesis of florol, a solvent-free approach using a silica gel and p-toluenesulfonic acid system gave a better yield in a shorter time compared to reactions run in dichloromethane. pk.edu.pl Extending the reaction time from two hours to seven days in this system further increased the yield from 39% to 63%. pk.edu.pl Temperature is another key variable; optimizing the reaction of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one and malononitrile (B47326) showed that increasing the temperature from room temperature to 100 °C in the presence of KOH/DMF boosted the yield from 75% to 88%. acs.org

The following table details the optimization of the synthesis of a 2H-pyranone analogue by varying the solvent, base, and reaction conditions.

Table 1: Effect of Solvent, Base, and Temperature on the Synthesis of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile (3a)

Entry Solvent Base Temperature (°C) Time (h) Yield (%) of 3a
1 Ethanol Piperidine (B6355638) Reflux - 15
2 THF Piperidine - - 20
3 THF NaH rt - 30
4 DMF NaNH₂ rt 12 34
5 DMF KOH rt 3 75
6 DMF KOH 100 2 88
7 DMSO KOH 100 - Decreased

Data sourced from a study on domino reactions to form 2H-pyranones. acs.org

Furthermore, controlling the stereochemistry of the hydroxyl group is a significant aspect of optimization. The use of stereoselective reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), for the reduction of ketone intermediates allows for precise control over the formation of specific stereoisomers of the final alcohol product. vulcanchem.com

Table of Compounds

Compound Name
This compound
3,4-dichlorophenyl isocyanate
3-methyldihydro-2H-pyran-4(3H)-one
3-methyldihydro-2H-pyran-4-ol
4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile
4-hydroxy-2-pentanone
4-hydroxy-2H-pyran-2-ones
Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol)
Isovaleraldehyde
L-Selectride (lithium tri-sec-butylborohydride)
Malonyl dichloride
p-toluenesulfonic acid
Sulfuric acid

Mechanistic Investigations of Reactions Involving 2h Pyran 4 Ol

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C4 position of 2H-Pyran-4-ol serves as a primary site for oxidation reactions, leading to the formation of various carbonyl compounds.

Formation of Ketones and Aldehydes

The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk Common oxidizing agents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, are effective for this purpose. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. A subsequent E2-like elimination, where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leads to the formation of the ketone and a reduced chromium species. libretexts.org

Pyridinium chlorochromate (PCC) is a milder oxidizing agent that can also convert secondary alcohols to ketones. libretexts.orglibretexts.org For primary alcohols, PCC is particularly useful as it can selectively oxidize them to aldehydes, preventing over-oxidation to carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane (B109758).

Another selective method for oxidizing primary alcohols to aldehydes without proceeding to the carboxylic acid involves using a combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (B82951) or a hypervalent iodine compound. orgsyn.org This protocol is known for its high selectivity and mild reaction conditions. orgsyn.org

The choice of oxidizing agent and reaction conditions is crucial to control the oxidation state of the final product. For instance, to obtain an aldehyde from a primary alcohol, one might distill the aldehyde as it forms to prevent further oxidation. chemguide.co.uk

Table 1: Oxidation of Alcohols to Carbonyl Compounds
Starting Alcohol TypeOxidizing AgentProductKey Mechanistic Feature
Primary AlcoholPCCAldehydeMild oxidation, stops at aldehyde stage. libretexts.orglibretexts.org
Secondary AlcoholChromic Acid (Jones Reagent)KetoneFormation of a chromate ester followed by elimination. libretexts.org
Primary AlcoholAcidified Potassium Dichromate(VI) (with distillation)AldehydeRemoval of aldehyde from reaction mixture prevents over-oxidation. chemguide.co.uk
Primary AlcoholTEMPO/Co-oxidantAldehydeHighly selective oxidation under mild conditions. orgsyn.org

Pathways to Carboxylic Acids

The oxidation of primary alcohols can be extended to form carboxylic acids by using strong oxidizing agents and ensuring the intermediate aldehyde remains in the reaction mixture. chemguide.co.uklibretexts.orgsavemyexams.com For example, heating a primary alcohol under reflux with an excess of an oxidizing agent like acidified potassium dichromate(VI) will yield a carboxylic acid. libretexts.org The aldehyde formed initially is further oxidized to the carboxylic acid. chemguide.co.uksavemyexams.com

A notable example is the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using potassium permanganate. google.com The mechanism for the oxidation of aldehydes to carboxylic acids generally involves the formation of a hydrate (B1144303) intermediate by the addition of water to the carbonyl group, which is then oxidized. libretexts.org

It is important to note that ketones are generally resistant to oxidation under standard conditions. savemyexams.com Their oxidation would require harsh conditions that could lead to the cleavage of carbon-carbon bonds. savemyexams.com

Reduction Reactions of the Pyran Ring System

The pyran ring, particularly in its unsaturated forms, can undergo reduction reactions to yield saturated derivatives.

Hydrogenation to Saturated Derivatives

The double bonds within the 2H-pyran ring can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C). google.com This method is effective for converting unsaturated pyran derivatives into their corresponding saturated tetrahydropyran (B127337) structures. cymitquimica.com The hydrogenation process results in a saturated ring system. cymitquimica.com

Conversion to Alcohols and Alkanes

The reduction of functional groups on the pyran ring can lead to the formation of alcohols or even alkanes. For instance, ketone functionalities on the pyran ring can be reduced to secondary alcohols. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters derived from pyranols to the corresponding diols. adichemistry.com While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. docbrown.info

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle for synthesizing a variety of derivatives through esterification and etherification reactions. smolecule.comresearchgate.net

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640). google.comresearchgate.net For example, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol can be reacted with propionic anhydride to form the corresponding propionate (B1217596) ester. google.com This type of reaction is a standard method for producing esters from alcohols. google.com

Etherification can be accomplished through methods like the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile (like a phenol) using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This method is known for proceeding with inversion of stereochemistry at the alcohol center. Another approach is lipase-catalyzed transesterification, which offers a more environmentally friendly route to ether derivatives.

Table 2: Derivatization of the Hydroxyl Group
Reaction TypeReagentsProductKey Mechanistic Aspect
EsterificationCarboxylic Acid AnhydrideEsterNucleophilic acyl substitution. google.com
Etherification (Mitsunobu)DEAD, PPh₃, PronucleophileEtherFormation of an alkoxyphosphonium salt followed by SN2 attack.
Enzymatic EtherificationLipase, Acyl DonorEtherEnzyme-catalyzed transesterification.

Nucleophilic Substitution Reactions

The 2H-pyran ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. Nucleophilic substitution reactions on pyran derivatives are crucial for the synthesis of a wide range of functionalized heterocyclic compounds.

Another key method is nucleophilic aromatic substitution (SNAr). This mechanism is effective when the aromatic ring is activated by electron-withdrawing groups. A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the pyran-4-ol, thereby enhancing its nucleophilicity for the subsequent attack on the activated aromatic ring.

The methanesulfonate (B1217627) group in derivatives like tetrahydro-2H-pyran-4-yl methanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, making it a valuable intermediate for synthesizing diverse compounds. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant 1Reactant 2Reagents/ConditionsProduct TypeRef
5-iodo-2-nitroanilineTetrahydro-2H-pyran-4-olDEAD, PPh₃, then reductionSubstituted aniline (B41778)
Tetrahydro-2H-pyran-4-ol3-bromopropan-1-amineNaH, DMF3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine vulcanchem.com
Tetrahydropyran-4-olPhenolic precursorDEAD, PPh₃, THF4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Advanced Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve a series of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. numberanalytics.com These reactions are characterized by high atom economy and stereocontrol. numberanalytics.com

Aza-Wittig Reaction and Electrocyclization

A notable cascade reaction involving pyran-like structures is the aza-Wittig/6π-electrocyclization sequence. This metal-free protocol enables the synthesis of substituted 1,6-dihydropyridines, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction commences with an aza-Wittig reaction between a vinyliminophosphorane and a ketone, which generates an azatriene intermediate. nih.gov This intermediate must adopt a specific "cyclization-reactive" s-cis, s-cis conformation to undergo a 6π-electrocyclization, leading to the formation of the dihydropyridine (B1217469) ring. nih.gov This process can create quaternary stereocenters with high efficiency. nih.gov

This type of cascade can also be initiated by the reaction of an iminophosphorane with an α,β-unsaturated aldehyde or ketone to form an aza-hexa-1,3,5-triene intermediate, which then undergoes thermal electrocyclization to yield a substituted pyridine (B92270). thieme-connect.de

Rearrangements and Ring Transformations

Derivatives of 2H-pyran are prone to various rearrangement and ring-transformation reactions, often triggered by nucleophiles. The 2H-pyran-2-one ring system is particularly versatile in this regard, as it can be converted into a variety of new heterocyclic and carbocyclic systems. clockss.org These reactions are often initiated by the nucleophilic attack at the C-2, C-4, or C-6 positions of the pyranone ring, leading to ring-opening and subsequent rearrangement. clockss.org

For example, the carbanion-induced ring transformation of α-pyranones is a well-established method for synthesizing polycyclic aromatic compounds. rsc.orgderpharmachemica.com This approach offers a high degree of functionalization without the need for transition metal catalysts. rsc.org The reaction of 6-aryl-2H-pyran-2-ones with a carbanion source like propiophenone (B1677668) can lead to the formation of functionalized meta-terphenyls. derpharmachemica.com The proposed mechanism involves the attack of the carbanion at the C-6 position of the pyranone, followed by intramolecular cyclization and elimination of carbon dioxide to form a new benzene (B151609) ring. derpharmachemica.com

Furthermore, domino protocols have been developed for the synthesis of 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326). nih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. nih.govacs.org

Interaction with Organometallic Compounds

The interaction of 2H-pyran derivatives with organometallic compounds offers another avenue for functionalization. These reactions often proceed via 1,2- or 1,4-addition mechanisms, depending on the nature of the organometallic reagent and the substitution pattern of the pyran ring. chim.it

For instance, the reaction of β-trifluoroacetyldihydropyran with acetylenide generated in situ from phenylacetylene (B144264) and butyllithium (B86547) results in a 1,2-addition to the carbonyl group, forming a propargyl alcohol. chim.it However, in the presence of anhydrous zinc chloride and triethylamine (B128534), the reaction can proceed through a 1,4-addition, followed by ring-opening and intramolecular 1,2-addition to yield a tetrahydropyranol. chim.it

The use of organometallic reagents provides a powerful tool for the construction of complex molecular frameworks from pyran-based starting materials.

Derivatization Strategies and Analogue Synthesis of 2h Pyran 4 Ol

Modification at the C4-Hydroxyl Position

The hydroxyl group at the C4 position of the pyran ring is a primary site for chemical modification, allowing for the introduction of diverse functional groups that can significantly alter the molecule's physicochemical properties.

Glycosylation for Carbohydrate Mimics

The synthesis of glycosides from 2H-Pyran-4-OL derivatives represents a strategy to create carbohydrate mimics. These non-natural sugar analogues are designed to imitate the structure of natural carbohydrates and can interfere in biological pathways where carbohydrates are involved. googleapis.com The introduction of a pyran-based aglycone can lead to novel glycosides with potential biological activities, such as antibacterial and antifungal properties. nih.govresearchgate.net For instance, novel pyran glycosides have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov The synthesis of such compounds can involve the reaction of a suitably activated pyranol with a protected sugar derivative. tsijournals.com These glycomimetics are of interest as they may exhibit enhanced stability towards enzymatic degradation compared to their natural counterparts.

Etherification for Lipophilic Analogues

Etherification of the C4-hydroxyl group is a common strategy to produce more lipophilic analogues of this compound. This increased lipophilicity can be advantageous for applications in drug delivery and for enhancing the biological activity of the molecule. service.gov.uk The synthesis of these ether derivatives can be achieved through various methods, including the Williamson ether synthesis. The resulting analogues, with varied ether linker chains, have been explored for their potential in developing new therapeutic agents. service.gov.uk For example, the functionalization of natural phenols through etherification has been shown to improve their biological activity. mdpi.com

Formation of Acetate (B1210297) Derivatives

The C4-hydroxyl group can be readily converted into an acetate ester. This transformation is often employed in the synthesis of fragrances and other specialty chemicals. A common method for this conversion is the reaction of the corresponding pyranol with acetic anhydride (B1165640). google.comgoogle.com For example, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate is prepared by reacting the pyranol precursor with acetic anhydride at elevated temperatures. google.comgoogle.com The excess reagents and byproducts are typically removed by distillation under reduced pressure. google.com This straightforward esterification yields derivatives with altered olfactory properties. google.com

Introduction of Substituted Derivatives

The introduction of substituents at various positions on the pyran ring is a key strategy for creating a diverse library of this compound derivatives. The Prins reaction is a powerful and widely used method for this purpose. tandfonline.comorganic-chemistry.org This acid-catalyzed reaction involves the condensation of an aldehyde with a homoallylic alcohol, such as isoprenol, to form substituted tetrahydropyran-4-ols. tandfonline.compk.edu.pl

The choice of aldehyde in the Prins reaction determines the substituent at the C2 position of the pyran ring. A variety of aldehydes have been successfully employed to synthesize a range of 2-substituted-4-methyl-tetrahydro-2H-pyran-4-ols. researchgate.net For instance, the reaction of isoprenol with isovaleraldehyde (B47997) yields 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a compound known in the fragrance industry. researchgate.net The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to improve the yield and selectivity of the desired product. tandfonline.compk.edu.pl

Aldehyde ReactantResulting C2-SubstituentReference
IsovaleraldehydeIsobutyl researchgate.net
ButanalPropyl researchgate.net
BenzaldehydePhenyl researchgate.net

Table 1: Examples of C2-Substituted Tetrahydropyran-4-ol Derivatives Synthesized via the Prins Reaction.

Functionalization for Enhanced Reactivity or Specific Properties

Functionalization of the this compound scaffold is crucial for enhancing its reactivity for further synthetic transformations or for imparting specific biological properties. ontosight.ai The introduction of various functional groups can lead to the development of compounds with potential applications in medicine and materials science. mdpi.comnih.gov

For example, the synthesis of pyran derivatives with antimicrobial and anticancer properties has been explored. ontosight.ainih.gov This often involves the incorporation of specific pharmacophores into the pyran ring system. The resulting functionalized molecules are then evaluated for their biological activity. najah.edursc.org The strategic placement of functional groups can influence the molecule's interaction with biological targets, leading to enhanced efficacy. nih.gov

Derivatization Protocols for Analytical Characterization

Chemical derivatization is a vital technique in analytical chemistry to improve the volatility, stability, and detectability of compounds for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). libretexts.org While direct analysis of this compound is possible, derivatization can enhance analytical performance.

A relevant example of derivatization using a pyran-based compound is the analysis of methanol (B129727) in biological samples. In this method, methanol is derivatized with 3,4-dihydro-2H-pyran (DHP) under acidic conditions to form 2-methoxytetrahydropyran. nih.govresearchgate.netresearchgate.netnih.gov This derivative is more amenable to extraction and GC-MS analysis. nih.govresearchgate.netresearchgate.netnih.gov This approach highlights the utility of pyran compounds as derivatizing agents for alcohols.

Common derivatization techniques applicable to the hydroxyl group of this compound include:

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgobrnutafaza.hr Silylation increases the volatility and thermal stability of the analyte. libretexts.orggcms.cztcichemicals.com

Acylation: This process involves reacting the hydroxyl group with an acylating agent to form an ester. libretexts.org This can improve chromatographic properties and enhance detectability. libretexts.org

These derivatization methods convert the polar hydroxyl group into a less polar, more volatile functional group, making the resulting derivative more suitable for GC-based analysis.

Derivatization MethodReagent ExampleResulting DerivativeAnalytical Advantage
SilylationTrimethylsilylating agents (e.g., BSTFA)TMS etherIncreased volatility and thermal stability
AcylationAcetic anhydrideAcetate esterImproved chromatographic behavior and detectability
Reaction with DHP3,4-dihydro-2H-pyranTetrahydropyranyl etherIncreased stability and suitability for GC-MS

Table 2: Common Derivatization Protocols for Alcohols for Analytical Characterization.

Formation of Oxime Methyl Ether (MO) Derivatives

The reaction typically proceeds by dissolving the ketone in a suitable solvent, such as pyridine (B92270) or ethanol, and adding methoxyamine hydrochloride. The reaction mixture is then heated to facilitate the condensation reaction. ijprajournal.com The formation of the oxime introduces the potential for E/Z isomerism, which can be a factor in the biological activity of the resulting derivatives.

Table 1: General Reaction for the Formation of 2H-Pyran-4-one O-Methyl Oxime

Reactant Reagent Product

This table illustrates the general transformation for the synthesis of oxime methyl ether derivatives.

Trimethylsilyl (TMS) and Trifluoroacetyl (TFA) Derivatives

The formation of trimethylsilyl (TMS) and trifluoroacetyl (TFA) derivatives are common methods for the chemical modification of alcohols, often for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), but also for the synthesis of analogues for biological testing. sigmaaldrich.comemerypharma.comsigmaaldrich.com

Trimethylsilyl (TMS) Derivatives

The hydroxyl group of this compound can be readily converted to a trimethylsilyl ether by reaction with a silylating agent. Common reagents for this transformation include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.deresearchgate.net The reaction is typically carried out in an aprotic solvent, and sometimes a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially with sterically hindered alcohols. sigmaaldrich.com The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.

Trifluoroacetyl (TFA) Derivatives

Trifluoroacetylation of the hydroxyl group of this compound can be achieved using trifluoroacetic anhydride (TFAA) or trifluoroacetic acid. nih.govsemanticscholar.org This derivatization introduces a highly electronegative trifluoromethyl group, which can significantly alter the electronic properties of the molecule and its ability to participate in hydrogen bonding. The reaction of an alcohol with TFAA is typically rapid and can be performed in a suitable solvent. The use of trifluoroacetic acid itself can also lead to the formation of the trifluoroacetyl ester, sometimes even during NMR sample preparation in deuterated chloroform (B151607) containing TFA. semanticscholar.org

Table 2: Common Reagents for TMS and TFA Derivatization of this compound

Derivative Reagent(s)
Trimethylsilyl (TMS) Ether N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS)

This table summarizes common reagents used for the synthesis of TMS and TFA derivatives.

Permethylation Techniques

Permethylation is a chemical modification that involves the methylation of all active hydrogens in a molecule, such as those in hydroxyl groups. nih.gov In the context of this compound, permethylation would result in the formation of 4-methoxy-2H-pyran. This derivatization replaces the polar hydroxyl group with a less polar methoxy (B1213986) group, which can impact the molecule's solubility and biological activity.

Permethylation can be achieved using various methods, such as the Hakomori method, which employs a strong base like sodium hydride followed by the addition of methyl iodide. msu.edulookchem.com This technique is widely used in carbohydrate chemistry to derivatize sugar molecules for mass spectrometry analysis, as it increases their hydrophobicity and enhances ionization. nih.gov The principles of this reaction are applicable to the hydroxyl group of this compound.

Table 3: General Reaction for the Permethylation of this compound

Reactant Reagents Product

This table outlines the general reagents for the permethylation of the hydroxyl group.

Structure-Activity Relationship (SAR) Studies on Pyran-4-OL Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies involve synthesizing a series of derivatives with systematic modifications to the parent structure and evaluating their effects on a specific biological target. While specific SAR studies on simple derivatives of this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on more complex tetrahydropyran-containing molecules. nih.govmdpi.comnih.gov

The modifications discussed in the previous sections (formation of oxime methyl ethers, TMS and TFA derivatives, and permethylation) provide a basis for a hypothetical SAR exploration. The introduction of different substituents at the 4-position of the pyran ring can modulate properties such as:

Polarity and Hydrogen Bonding: The conversion of the hydroxyl group to an ether (methoxy, TMS ether) or an ester (TFA ester) alters the hydrogen bonding capacity. The loss of the hydrogen bond donor capability and the change in hydrogen bond acceptor strength can significantly impact binding to biological targets.

Steric Bulk: The introduction of substituents of varying sizes, from a small methyl group to a bulkier TMS group, can probe the steric tolerance of the binding site.

Electronic Effects: The electron-withdrawing nature of a trifluoroacetyl group, for instance, can influence the reactivity and interaction of the molecule with its target.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Analogues

Modification at C-4 Potential Impact on Biological Activity Rationale
-OH (Parent) Baseline activity The hydroxyl group can act as both a hydrogen bond donor and acceptor.
=O (Ketone) Altered activity Loss of hydrogen bond donor capability; introduction of a polar carbonyl group.
=N-OCH₃ (Oxime ether) Potentially altered activity profile Introduction of a nitrogen atom and potential for E/Z isomerism may influence binding geometry.
-O-Si(CH₃)₃ (TMS ether) Likely decreased activity in aqueous environments Increased lipophilicity and steric bulk may hinder binding or reduce solubility.
-O-COCF₃ (TFA ester) Potentially altered activity The electron-withdrawing group can change the electronic profile and hydrogen bonding capacity.

| -OCH₃ (Methyl ether) | Altered activity | Removal of hydrogen bond donor capacity and slight increase in lipophilicity. |

This table provides a hypothetical framework for SAR studies based on the derivatization strategies discussed.

The biological activity of tetrahydropyran (B127337) derivatives has been explored in various contexts, including as anticancer and antimicrobial agents. tandfonline.com For example, some studies have shown that the nature of substituents on the tetrahydropyran ring strongly influences cytotoxicity. nih.gov These findings suggest that even simple modifications to the this compound core could lead to significant changes in biological effect, underscoring the importance of systematic derivatization and SAR studies.

Advanced Spectroscopic Characterization of 2h Pyran 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2H-Pyran-4-ol and its derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR are used to identify the carbon skeleton and attached protons, while two-dimensional (2D) methods such as COSY and NOESY provide insights into connectivity and spatial arrangements.

¹H and ¹³C NMR for Functional Group and Regiochemistry Elucidation

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In the case of tetrahydropyran-4-ol, a saturated analogue of this compound, the protons on the pyran ring exhibit characteristic chemical shifts. For instance, the protons attached to carbons adjacent to the ring oxygen (C2 and C6) are deshielded and appear at a lower field compared to other ring protons. The proton on the carbon bearing the hydroxyl group (C4) also has a distinct chemical shift.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons bonded to the electronegative oxygen atom in the pyran ring and the hydroxyl group show characteristic downfield shifts. For example, in derivatives like 2-methyl-tetrahydro-pyran-4-ol, the methyl group's position can be confirmed by the specific chemical shifts of the ring carbons.

The following table provides representative ¹H NMR spectral data for Tetrahydro-4-pyranol. chemicalbook.com

Assignment Shift (ppm)
H-3, H-5 (axial)3.944
H-2, H-6 (axial)3.802
H-4 (axial)3.75
H-2, H-6 (equatorial)3.434
H-3, H-5 (equatorial)1.873
OH1.546

This interactive table allows for sorting and filtering of the data.

Similarly, ¹³C NMR data for tetrahydropyran (B127337) derivatives provide key insights. For 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran, the carbon atoms of the tetrahydropyran ring show distinct signals, with the anomeric carbon (C-2) appearing significantly downfield at approximately 98.9 ppm. arkat-usa.org The other ring carbons resonate at higher fields, typically between 19 and 68 ppm. arkat-usa.orgrsc.org The specific chemical shifts are crucial for confirming the regiochemistry of substituents on the pyran ring.

2D NMR Techniques (NOESY, COSY) for Stereochemical Analysis

Two-dimensional NMR techniques are powerful methods for determining the stereochemistry of cyclic molecules like this compound derivatives. nih.govemerypharma.com Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable in this regard. nih.govemerypharma.com

A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. emerypharma.com This allows for the identification of adjacent protons and the tracing of spin systems within the molecule. emerypharma.com For substituted pyranols, COSY can be used to establish the connectivity between the different protons on the ring, helping to confirm the substitution pattern. researchgate.net

NOESY, on the other hand, detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. ipb.pt This is extremely useful for determining the relative stereochemistry of substituents on the pyran ring. For instance, by observing NOE cross-peaks between protons on the ring and its substituents, one can deduce whether these groups are on the same side (cis) or opposite sides (trans) of the ring. ipb.pt The analysis of NOESY spectra is critical for assigning the stereochemistry of complex pyran derivatives, such as those found in natural products or synthesized for pharmaceutical applications. ipb.ptfishersci.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.org This is a critical step in the identification of a new or unknown this compound derivative. For example, the calculated exact mass for a given molecular formula can be compared to the experimentally determined mass to confirm the composition of the molecule with a high degree of confidence. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Under the high-energy conditions of the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For instance, in tetrahydropyran derivatives, common fragmentation pathways may include the loss of a hydroxyl group or cleavage of the pyran ring.

The following table shows an example of HRMS data for a derivative of 2H-Pyran. rsc.org

Compound Calculated m/z (M+H+) Found m/z (M+H+)
Derivative A242.15394242.15384
Derivative B260.14338260.14366
Derivative C329.21112329.21144

This interactive table allows for sorting and filtering of the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgnih.gov It is an excellent method for assessing the purity of a this compound sample and for identifying the components of a mixture. semanticscholar.orgnih.gov

In GC-MS, the components of a sample are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and mass spectrum of a peak to those of a known standard, the identity and purity of the compound can be determined. semanticscholar.orgajol.info This technique is widely used in the analysis of essential oils and other natural product extracts that may contain various pyran derivatives. nih.govajol.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vulcanchem.com Different types of bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For this compound and its derivatives, the most prominent and diagnostic absorption bands are those corresponding to the hydroxyl (-OH) and the carbon-oxygen (C-O) bonds. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3300-3400 cm⁻¹. vulcanchem.com The C-O stretching vibration of the alcohol and the ether linkage in the pyran ring will show strong absorptions in the fingerprint region, typically between 1050 and 1200 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the pyran ring are also observed, usually in the 2850-3000 cm⁻¹ region. arkat-usa.org

The following table summarizes the expected key IR absorption bands for a tetrahydropyranol derivative. vulcanchem.com

Functional Group Absorption Range (cm⁻¹) Appearance
O-H Stretch3300-3400Broad
C-H Stretch2850-2950Sharp
C-O Stretch (Ether & Alcohol)1050-1150Strong

This interactive table allows for sorting and filtering of the data.

The presence and position of these characteristic bands in an IR spectrum provide strong evidence for the presence of the pyranol structure.

Confirmation of Hydroxyl and Other Functional Groups

The presence and characteristics of the hydroxyl (-OH) group, along with other key functional moieties in this compound derivatives, are fundamental to their structural identity and chemical behavior. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

In the infrared spectra of pyran derivatives, the hydroxyl group typically exhibits a strong and broad absorption band in the region of 3400-3300 cm⁻¹. nih.govlibretexts.org For instance, in a series of newly synthesized pyran derivatives, the -OH stretching vibrations were observed in the range of 3448–3400 cm⁻¹. nih.gov The broad nature of this peak is a consequence of intermolecular hydrogen bonding. libretexts.org Other functional groups also present characteristic IR absorption bands. For example, the carbonyl (C=O) group in pyran-4-one derivatives shows a strong stretching band around 1720 cm⁻¹, while the nitrile (C≡N) group is identifiable by its absorption near 2200 cm⁻¹. nih.govekb.eg

¹H NMR spectroscopy provides further confirmation of the hydroxyl group, which typically appears as a singlet signal. nih.gov In one study, the hydroxyl proton of a 4H-pyran derivative resonated at δ 10.38 ppm. nih.gov The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding effects. libretexts.org Furthermore, protons on the pyran ring itself give characteristic signals. For example, the proton at the 4-position of a 4H-pyran ring (4H-pyran) has been observed as a singlet at δ 5.23 ppm, while the proton at the 5-position (5H-pyran) appeared as a singlet at δ 6.01 ppm. nih.gov In another derivative, the 4H-pyran proton was found at δ 4.60 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C-OH) in tetrahydropyran-4-ol derivatives typically resonates in the range of δ 70–80 ppm.

Table 1: Characteristic Spectroscopic Data for Functional Groups in Pyran Derivatives

Functional GroupSpectroscopic TechniqueCharacteristic Signal/AbsorptionSource(s)
Hydroxyl (-OH)IR Spectroscopy3448–3300 cm⁻¹ (broad) nih.govlibretexts.org
Hydroxyl (-OH)¹H NMR Spectroscopyδ 10.38 ppm (singlet) nih.gov
Carbonyl (C=O)IR Spectroscopy~1720 cm⁻¹ nih.gov
Nitrile (C≡N)IR Spectroscopy~2200 cm⁻¹ ekb.eg
4H-Pyran Proton¹H NMR Spectroscopyδ 4.60 - 5.23 ppm (singlet) nih.gov
5H-Pyran Proton¹H NMR Spectroscopyδ 6.01 ppm (singlet) nih.gov
C-OH Carbon¹³C NMR Spectroscopyδ ~70–80 ppm

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. chem-soc.sinih.govnih.gov This technique is particularly crucial for chiral molecules, such as substituted this compound derivatives, where multiple stereoisomers are possible.

In the context of absolute configuration, the Flack parameter is a critical value derived from the X-ray diffraction data of a non-centrosymmetric crystal. chem-soc.sinih.gov A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct. chem-soc.si This method has been successfully applied to various heterocyclic compounds to establish their stereochemistry. mdpi.comeurjchem.com

Table 2: Key Bond Lengths in a Pyrano[2,3-c]pyrazol-4(2H)-one Derivative Determined by X-ray Crystallography

BondBond Length (Å)Source
C=O (pyran-4-one)1.2265(14) mdpi.com
C(5)–O(15)1.2723(13) mdpi.com
C(6)–O(7)1.4135(12) mdpi.com
O(7)–C(7a)1.3387(12) mdpi.com
N(1)–N(2)1.3839(12) mdpi.com
N(2)–C(3)1.3458(14) mdpi.com

Rotational Spectroscopy for Conformational Studies

Rotational spectroscopy, specifically microwave spectroscopy, is a high-resolution technique that provides exquisitely detailed information about the geometry and conformational preferences of molecules in the gas phase. ualberta.casemanticscholar.org By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined, which are directly related to the molecule's moments of inertia. This information allows for the precise determination of molecular structures and the identification of different conformers present in a sample. uva.es

For flexible molecules like this compound and its derivatives, multiple low-energy conformations may exist. Rotational spectroscopy, often coupled with supersonic jet expansion to cool the molecules to very low temperatures, can distinguish between these different conformers. ualberta.cauva.es The experimental rotational constants are then compared with those calculated for theoretically predicted structures to assign the observed spectra to specific conformers. uva.es

Integration of Spectroscopic Data with Theoretical Calculations

The synergy between experimental spectroscopic data and theoretical quantum chemical calculations has become an indispensable approach in modern structural chemistry. ualberta.caresearchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters. researchgate.netscifiniti.comacs.org

This integrated approach is particularly valuable for complex molecules like this compound derivatives. Theoretical calculations can help to:

Assign experimental spectra: By comparing calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved. researchgate.netscifiniti.com Similarly, calculated NMR chemical shifts can aid in the interpretation of complex ¹H and ¹³C NMR spectra. researchgate.net

Identify conformers: Theoretical calculations can map the potential energy surface of a molecule, identifying all stable conformers and their relative energies. ualberta.cauva.es This information is crucial for interpreting experimental data from techniques like rotational spectroscopy. uva.es

Validate experimental structures: The geometric parameters obtained from X-ray crystallography can be compared with those from optimized theoretical structures to provide further confidence in the determined structure. researchgate.netscifiniti.com

Understand electronic properties: Theoretical calculations can provide insights into the electronic structure of a molecule, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity. scifiniti.com

For example, in a study of a pyrone derivative, DFT calculations were used to reproduce the experimental IR and Raman spectra and to study the tautomeric equilibrium of the molecule. scifiniti.com In another case, a combination of experimental NMR data and DFT calculations was used to confirm the structure of novel bioactive compounds. researchgate.net The integration of experimental and theoretical data provides a more complete and robust understanding of the structure and properties of this compound and its derivatives than either approach could achieve alone. mdpi.com

Theoretical and Computational Chemistry Studies on 2h Pyran 4 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. etprogram.org It has been widely applied to pyran-based systems to understand their fundamental properties. mdpi.commdpi.com DFT calculations are instrumental in predicting molecular geometries, energies, and various spectroscopic features. scifiniti.comnih.gov

The three-dimensional structure of pyran rings is crucial to their function. The presence of substituents can lead to multiple stereoisomers with distinct energetic stabilities. DFT calculations are a key tool for validating the most stable conformations and determining the energetic favorability of different stereoisomers.

For instance, in studies of substituted tetrahydro-2H-pyran-4-ol, DFT calculations have been employed to confirm the compound's 3D conformation. vulcanchem.com These computational models, often used in conjunction with Nuclear Magnetic Resonance (NMR) data, help elucidate the influence of factors like intramolecular hydrogen bonding and steric hindrance on the ring's preferred shape. vulcanchem.com In the case of (2R,4S)-2-methyloxan-4-ol, a derivative of tetrahydro-2H-pyran-4-ol, DFT calculations have substantiated the energetic preference for the (2R,4S) configuration over other possible stereoisomers. vulcanchem.com This preference is often dictated by the anomeric effect, which describes the tendency of a substituent at an anomeric carbon to favor an axial position, a phenomenon that can be studied in detail using computational methods. illinois.edu

Table 1: Key Factors Influencing Stereoisomer Stability in Substituted 2H-Pyran-4-OL Systems

Feature Description Reference
Hydrogen Bonding The hydroxyl group at the C4 position can participate in intramolecular hydrogen bonds, stabilizing certain ring conformations. vulcanchem.com
Steric Effects Substituents, such as a methyl group at C2, induce steric strain that favors conformations minimizing these repulsive interactions. vulcanchem.com

| Anomeric Effect | Describes the preference for axial versus equatorial conformations for substituents on the carbon adjacent to the ring oxygen. | illinois.edu |

DFT methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and validate experimental data. Theoretical calculations can provide vibrational frequencies (IR and Raman) and NMR chemical shifts.

In a study on a pyran-2-one derivative, DFT calculations at the B3LYP/6-311G** level were used to model tautomerization and reproduce the experimental IR and Raman spectra of the crystalline state. scifiniti.com The calculated vibrational spectra for the most stable tautomer showed satisfactory agreement with experimental data, allowing for the precise assignment of spectral bands. scifiniti.com Similarly, for other complex pyran derivatives, DFT-calculated ¹H and ¹³C NMR shifts are compared with experimental values to confirm structural assignments and resolve ambiguities, especially in molecules with multiple overlapping signals.

Table 2: Application of DFT in Spectroscopic Analysis of Pyran Systems

Spectroscopic Method Predicted Parameters Purpose Reference
Infrared (IR) & Raman Vibrational frequencies, band intensities Assign experimental bands, characterize H-bonds, confirm tautomeric forms scifiniti.com

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | Confirm structural assignments, resolve overlapping signals, cross-validate experimental data | |

Conformation Validation and Energetic Favorability of Stereoisomers

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For pyran systems, MD simulations provide insights into conformational dynamics, interactions with solvent molecules, and binding stability with biological macromolecules. mdpi.comresearchgate.net

In studies of 2H-pyran-2-one analogues, MD simulations have been performed to investigate interactions with water, a crucial aspect for assessing pharmaceutical potential. mdpi.com These simulations, often run for nanosecond timescales, model the compound in a solution box of water molecules to analyze hydrogen bonding and calculate interaction energies. mdpi.com For other pyran derivatives, MD simulations using force fields like AMBER are used to explore binding pocket interactions and the stability of ligand-protein complexes, which is essential in drug design. researchgate.net

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within and between molecules. illinois.edujussieu.frwikipedia.org The NCI index is based on the electron density (ρ) and its reduced gradient (s). wikipedia.org

This method has been applied to study the intermolecular interactions in dimers of tetrahydro-2H-pyran-2-ol. illinois.edu By analyzing the rotational spectra and then applying NCI analysis, researchers can visualize the specific non-covalent forces that hold the dimers together. illinois.edu This provides a detailed picture of the interaction topology, which is fundamental to understanding the chemistry of carbohydrates and related systems. illinois.edu

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediate and transition states. numberanalytics.com A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction's rate and feasibility. numberanalytics.com

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives have utilized DFT to map out the reaction pathway. mdpi.comresearchgate.net These studies model the concerted mechanism involving a six-membered cyclic transition state, where bond breaking and formation occur simultaneously. mdpi.comresearchgate.net Analysis of the transition state structure provides insights into the influence of substituents on the reaction barrier. mdpi.comresearchgate.net

Computational methods allow for the calculation of key kinetic and thermodynamic parameters that govern a chemical reaction. These include activation energy (Ea), Gibbs free energy of activation (ΔG‡), enthalpy (ΔH), and entropy (ΔS).

For the thermal decomposition of dihydropyran compounds, kinetic and thermodynamic parameters have been calculated using the PBE0/6-311+G(d,p) level of theory over a temperature range of 584 to 633 K. mdpi.comresearchgate.net The results showed that methyl substituents at specific positions decrease the activation free energy, thus favoring the decomposition. mdpi.comresearchgate.net In other studies involving pyranopterin model complexes, thermodynamic parameters (ΔH, ΔS, and ΔG) for tautomerism equilibria were calculated from van't Hoff plots derived from variable-temperature NMR data. brynmawr.edu

Table 3: Calculated Thermodynamic Parameters for Thermal Decomposition of Dihydropyran Derivatives

Compound ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) ΔG‡ (kcal/mol) at 608.5 K
3,6-dihydro-2H-pyran (DHP) 43.1 -9.6 48.9
4-methyl-3,6-dihydro-2H-pyran (MDHP) 42.1 -11.0 48.8
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) 41.6 -9.2 47.2

Data derived from computational studies on thermal decomposition. mdpi.com

Molecular Docking and Receptor Interaction Prediction

While specific molecular docking studies exclusively focused on this compound are limited in publicly available literature, a significant body of research on the docking of pyran derivatives provides a strong basis for predicting its potential interactions with biological receptors. These computational studies are crucial for understanding how the pyran scaffold fits into the active sites of proteins and what types of non-covalent interactions govern its binding affinity.

Research has demonstrated that pyran-containing compounds can interact with a wide array of biological targets. For instance, various derivatives have been investigated as potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), 11-β hydroxysteroid dehydrogenase-1 (11β-HSD1), and HIV-1 integrase. nih.govmdpi.comnih.govnih.gov The insights from these studies allow for an informed prediction of the binding behavior of this compound.

The pyran ring system, with its embedded oxygen atom and the hydroxyl group at the 4-position in this compound, is well-suited to form key molecular interactions. The hydroxyl group (-OH) is particularly significant as it can act as both a hydrogen bond donor and acceptor. mdpi.com This dual capability allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding pocket. Furthermore, the oxygen atom within the pyran ring can act as a hydrogen bond acceptor.

Molecular docking simulations of various pyran derivatives have consistently highlighted the importance of these interactions. For example, studies on pyrazole-linked pyran hybrids as anti-inflammatory agents targeting phosphodiesterase 4 (PDE4) revealed a strong binding affinity, with one compound exhibiting a binding energy of -10.8 kcal/mol. ekb.eg In another study, calanolides, which contain a pyranol moiety, were docked against the SARS-CoV-2 main protease, with the hydroxyl group of the pyranol ring forming crucial hydrogen bonds with the active site residue Cys145. univ.kiev.ua Similarly, dihydropyridine (B1217469) derivatives have shown stable binding to human 11-Beta-Hydroxysteroid dehydrogenase-1 with binding energies as low as -9.758 kcal/mol. nih.gov

The hydrophobic surfaces of the pyran ring also contribute to binding through van der Waals forces and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the receptor's active site. univ.kiev.ua

Based on these findings, it can be predicted that this compound would likely bind to protein targets through a combination of hydrogen bonding, via its hydroxyl group and ether oxygen, and hydrophobic interactions involving the carbon backbone of the pyran ring. The specific orientation and strength of these interactions would, of course, depend on the unique topology and amino acid composition of the individual receptor's binding site.

Table of Molecular Docking Data for Selected Pyran Derivatives

Derivative ClassProtein TargetPDB IDBinding Energy (kcal/mol)Key Interactions/Notes
Pyrazole-Linked Pyran HybridPhosphodiesterase 4 (PDE4)Not Specified-10.8Compound 6 in the study showed the lowest binding energy. ekb.eg
Chromene/Pyran DerivativesParkinson's Disease Target2V5Z-6.7 to -10.9Investigated for potential treatment of Parkinson's disease. nih.gov
Dihydropyridine Derivatives11-β Hydroxysteroid Dehydrogenase-1 (11β-HSD1)Not Specified-8.495 to -9.758Studied as potential anti-diabetic agents. nih.gov
Calanolide ASARS-CoV-2 Main Protease (3CLpro)Not Specified-7.16The hydroxyl group of the pyranol moiety donates a hydrogen bond. univ.kiev.ua
Calanolide BSARS-CoV-2 Main Protease (3CLpro)Not Specified-6.73The hydroxyl group of the pyranol moiety accepts two hydrogen bonds. univ.kiev.ua
Pyrazole-Pyran HybridsCyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedThe presence of a hydroxyl group was noted to enhance hydrogen bonding. mdpi.com
3-Hydroxy-Pyran-4-one DerivativesHIV-1 IntegraseNot SpecifiedNot SpecifiedDesigned as potent HIV-1 integrase inhibitors. nih.gov

Applications in Chemical Synthesis and As Advanced Intermediates

Role in the Total Synthesis of Natural Products

The tetrahydropyran (B127337) (THP) ring is a common structural motif found in a multitude of natural products exhibiting significant biological activity. Consequently, substituted tetrahydropyran-4-ol derivatives are crucial intermediates, providing a pre-formed core that simplifies complex synthetic pathways.

A prominent example of the application of tetrahydropyran-4-ol derivatives is in the total synthesis of Diospongin B. vulcanchem.com Isolated from the rhizomes of Dioscorea spongiosa, Diospongin B is a diarylheptanoid natural product that demonstrates potent anti-osteoporotic activity by inhibiting bone resorption. thieme-connect.dewhiterose.ac.uknih.gov The core structure of Diospongin B features a trisubstituted tetrahydropyran ring. whiterose.ac.uk

Synthetic strategies frequently employ a substituted tetrahydropyran-4-ol, such as (2R,4S)-2-methyloxan-4-ol, as a key building block. vulcanchem.com The synthesis of this key intermediate can be achieved through methods like the Maitland-Japp reaction to form dihydropyranone precursors, which are then stereoselectively reduced. vulcanchem.comresearchgate.netrsc.org The presence of the hydroxyl group at the C4 position is critical, as it dictates the stereochemical outcome of subsequent reactions and allows for further functionalization. The utility of this approach has been demonstrated in multiple total syntheses of Diospongin B, underscoring the strategic importance of the tetrahydropyran-4-ol scaffold. researchgate.netrsc.org

Table 1: Key Intermediates in the Synthesis of Diospongin B

Intermediate Name Parent Compound Key Synthetic Step Reference
(2R,4S)-2-Methyloxan-4-ol Tetrahydro-2H-pyran-4-ol Stereoselective reduction of dihydropyranone vulcanchem.com
6-Substituted-2H-dihydropyran-4-one 2H-Pyran-4-ol derivative Maitland-Japp reaction vulcanchem.comrsc.org
2,6-trans-Tetrahydropyran-4-one Tetrahydro-2H-pyran-4-ol Addition of carbon nucleophiles to dihydropyranone researchgate.netrsc.org

Building Block for Complex Organic Molecules

Beyond natural product synthesis, this compound derivatives are fundamental starting materials for constructing a diverse range of complex organic structures. Their ability to undergo various chemical transformations makes them indispensable in several chemical industries. cymitquimica.comnbinno.com

The pyran ring system is a privileged scaffold in medicinal chemistry and agrochemical development. ontosight.ai Tetrahydro-2H-pyran-4-ol and its derivatives serve as versatile intermediates in the synthesis of new chemical entities in these fields. cymitquimica.comontosight.ai The hydroxyl group provides a reactive handle for esterification, oxidation, or the introduction of other functional groups, while the ether linkage of the pyran ring imparts specific physicochemical properties, such as polarity and hydrogen bonding capacity. cymitquimica.com This makes the scaffold suitable for creating libraries of compounds for screening potential biological activity, including antimicrobial and anticancer properties. ontosight.ai

Several substituted tetrahydro-2H-pyran-4-ol derivatives are highly valued in the fragrance industry for their pleasant and complex aromas. smolecule.comlookchem.com A notable example is 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, known by trade names such as Florol® or Florosa. ejournals.euresearchgate.netresearchgate.net This compound is an important fragrance ingredient prepared via the Prins cyclization of isoprenol and isovaleraldehyde (B47997). researchgate.netresearchgate.net The reaction is catalyzed by various acids, and research has focused on developing efficient and environmentally friendly methods, including solvent-free conditions. ejournals.euscielo.br The resulting tetrahydropyranol can be used directly or further modified, for instance, by acetylation to produce other fragrance compounds like Clarycet®. researchgate.netresearchgate.net

Table 2: this compound Derivatives in Fragrance Synthesis

Compound Name Common Trade Name Synthetic Route Aroma Profile Reference
4-Methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol Florol®, Florosa Prins Cyclization Floral, rosy ejournals.euresearchgate.net
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate (B1210297) Clarycet® Prins Cyclization followed by Esterification Fruity, rose researchgate.netresearchgate.net
(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-ol N/A Dihydropyran synthesis Used as an intermediate for novel scents lookchem.com

The reactivity of the this compound framework extends to its use as a precursor for other classes of heterocyclic compounds. Dihydropyran derivatives, which are closely related to and can be synthesized from this compound, are particularly useful for this purpose. chim.it The presence of both an electron-withdrawing group and an oxyvinyl moiety makes them valuable building blocks. chim.it

For example, 5-acyl-3,4-dihydro-2H-pyrans can react with C,N-binucleophiles to construct fused heterocyclic systems, including pyranoquinolones. chim.it The dihydropyran ring can undergo ring-opening and subsequent recyclization reactions with various nucleophiles. This reactivity allows for the transformation of the pyran scaffold into different ring systems. While direct synthesis from this compound is less common, its derivatives, such as those with carbonyl functionality, are key substrates for creating diverse heterocycles like pyranopyrazoles and pyranopyrans. clockss.org The general strategy of reacting a 1,3-dicarbonyl equivalent (masked within the pyran structure) with a binucleophile is a classic method for constructing six-membered heterocyclic rings like pyrimidines. scispace.com

Intermediates in Fragrance Synthesis

Development of Chiral Auxiliaries and Catalysts

In the field of asymmetric synthesis, the development and application of chiral molecules to control the stereochemical outcome of a reaction are paramount. Enantiomerically pure derivatives of this compound have emerged as valuable chiral building blocks for the stereoselective synthesis of complex molecules. mdpi.comnumberanalytics.com

The control of stereocenters on the pyran ring is crucial, and methods such as enantioselective catalysis and the use of chiral auxiliaries are employed to synthesize specific stereoisomers. vulcanchem.comresearchgate.net For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are considered potential chiral building blocks for synthesizing natural terpenes. mdpi.com Their preparation can be achieved through stereospecific acid-catalyzed cyclization or via lipase-mediated enzymatic resolution. mdpi.com These chiral pyran-based structures can then impart their stereochemical information during subsequent synthetic steps, effectively acting as a chiral auxiliary that is incorporated into the final product. The ongoing research in this area focuses on integrating these building blocks with other asymmetric methods, including biocatalysis, to create highly efficient and selective synthetic pathways. numberanalytics.com

Utility in Material Science

The pyran ring system, a fundamental six-membered heterocycle containing one oxygen atom, serves as a crucial structural motif in the development of advanced materials. The saturated form, tetrahydropyran, is particularly significant for creating stable polymeric structures. Within this class, Tetrahydro-2H-pyran-4-ol and its derivatives are recognized as versatile building blocks for synthesizing functional polymers and materials with tailored properties. mdpi.comcymitquimica.com The presence of a hydroxyl group on the stable tetrahydropyran ring enhances reactivity and provides a site for polymerization and functionalization, making it a valuable intermediate in material science. cymitquimica.com

The utility of the pyran scaffold extends to the creation of specialty polymers. The inherent chemical functionalities of pyran derivatives allow for their use as monomers in the production of a variety of polymers, including those with applications in coatings and adhesives. teckrez.comsyensqo.com Research into pyran-based compounds has led to the development of materials for optoelectronics and smart systems. For instance, compounds incorporating the pyran ring, like spiropyrans, are integral to photoisomeric materials used in applications such as light-induced humidity regulation. rsc.orgacs.org

Detailed research has highlighted the role of specific pyran derivatives in polymer synthesis. While direct polymerization of the unstable this compound is not common, its stable saturated analogue, Tetrahydro-2H-pyran-4-ol, and related compounds are key precursors. cymitquimica.comresearchgate.net The Prins cyclization is a notable synthetic route for obtaining substituted tetrahydropyran-4-ol derivatives, allowing for the introduction of various functional groups suitable for material applications. ias.ac.inorganic-chemistry.org

One area of significant research is the synthesis of CO2-based polymers, which addresses the need for sustainable materials. In this context, lactone derivatives of the tetrahydropyran ring have been successfully employed as monomers. These monomers can be polymerized into degradable and recyclable polyesters, contributing to a circular economy model for plastics. nih.gov

The functional groups attached to the pyran ring are critical in defining the properties of the resulting materials. For example, the introduction of amino and hydroxyl groups in derivatives like 4-(aminomethyl)tetrahydro-2H-pyran-4-ol allows for the creation of materials with specific chemical and physical characteristics due to enhanced hydrogen bonding and coordination capabilities.

Below are data tables summarizing research findings on pyran-based monomers and their properties.

Table 1: Pyran-Based Monomers in Polymer Synthesis

Monomer NamePolymer TypeKey Findings & ApplicationsCitation
3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (δLH2)CO2-based PolyesterServes as a monomer for synthesizing degradable and recyclable polyesters. Considered suitable for potential large-scale applications based on cytotoxicity studies. nih.gov
3,6-diethyl-tetrahydro-2H-pyran-2-one (HL)CO2-based PolyesterUsed in the creation of CO2-based polymers. Found to be relatively suitable for large-scale use. nih.gov
1,2-ethylidene-6-vinyl-tetrahydro-2H-pyran-2-one (δ-L)CO2-based PolyesterA monomer for CO2-based polyesters, but exhibits higher cytotoxicity, suggesting a need for protective measures in its application. nih.gov
4-(Aminomethyl)tetrahydro-2H-pyran-4-amineFunctional PolymersA building block for materials with specific chemical and physical properties.
Spiropyran derivativesFunctional PolymersUsed in smart fiber materials for applications like reversible humidity regulation due to their photoisomeric properties. acs.org

Table 2: Cytotoxicity Data for CO2/Butadiene-Derived Pyran-Based Monomers

MonomerEC50 (72 hours)Cytotoxicity AssessmentCitation
1,2-ethylidene-6-vinyl-tetrahydro-2H-pyran-2-one (δ-L)< 0.25 mMHigh cytotoxicity nih.gov
3,6-diethyl-tetrahydro-2H-pyran-2-one (HL)2.01 mMRelatively low cytotoxicity nih.gov
3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (δLH2)1.98 mMRelatively low cytotoxicity nih.gov

Future Research Directions and Emerging Paradigms in 2h Pyran 4 Ol Chemistry

Development of Novel Enantioselective and Stereoselective Synthetic Methods

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective and stereoselective methods for the synthesis of 2H-pyran-4-ol derivatives is a paramount objective. Future research will likely focus on:

Catalytic Asymmetric Synthesis : A primary goal is the development of catalytic asymmetric methods to produce enantiomerically pure (2R,4S)-2-methyloxan-4-ol and other derivatives. vulcanchem.com The use of transition-metal catalysts and organocatalysts is a promising strategy to improve stereochemical purity and move away from reliance on chiral auxiliaries. vulcanchem.com A disclosed process for synthesizing chiral 2,4-disubstituted-tetrahydropyran-4-ol and its derivatives involves an asymmetric reaction of an aliphatic aldehyde and a homoallylic alcohol in the presence of a chiral organocatalyst. google.com

Stereoselective Cyclization Reactions : Techniques such as the Prins cyclization have demonstrated potential for the stereocontrolled synthesis of tetrahydropyran (B127337) derivatives. derpharmachemica.com Future work will likely refine these methods to achieve higher levels of stereoselectivity. For instance, the aza-Cope rearrangement-Mannich cyclization has been shown to produce cis- and trans-fused pyrrolidine-containing bicyclic oxepine derivatives from 3-amino-4-vinyltetrahydro-2H-pyran-4-ol with high diastereoselectivity. rsc.org

Radical Cyclization : Enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through the radical cyclization of β-iodo ethers, derived from the alkoxyiodination of cinnamic acid esters and 4-arylbut-3-en-2-ones with propargyl alcohol. researchgate.net This method, utilizing (2S)-1-acetylpyrrolidine-2-carboxylic acid, offers a pathway to highly enantiomerically enriched dihydropyrans. researchgate.net

A summary of stereoselective methods for pyran synthesis is presented below:

MethodKey FeaturesResulting ScaffoldReference
Catalytic Asymmetric SynthesisUse of chiral organocatalystsChiral 2,4-disubstituted-tetrahydropyran-4-ol google.com
Prins CyclizationStereocontrolled routeTetrahydropyran derivatives derpharmachemica.com
Aza-Cope Rearrangement-Mannich CyclizationHigh diastereoselectivityFused bicyclic oxepines rsc.org
Radical CyclizationHigh enantioselectivitySubstituted 3,6-dihydro-2H-pyrans researchgate.net

Exploration of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing synthetic strategies. Future research in this compound synthesis will emphasize the development of environmentally benign and resource-efficient methods. rsc.org

Green Catalysts : The use of biodegradable and reusable catalysts is a key area of interest. For example, nickel oxide nanoparticles (NiO NPs) have been employed as a green catalyst for the synthesis of 2H-pyran derivatives under microwave irradiation in an aqueous mixed solution. researchgate.net Naturally occurring sodium alginate has also been used as a green organocatalyst for the synthesis of 4H-pyran derivatives in water at room temperature. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of pyran derivatives, such as pyrano[2,3-c]pyrazoles, compared to conventional heating methods. rsc.org This energy-efficient technique is expected to be more widely adopted.

Solvent-Free and Aqueous Conditions : Conducting reactions in water or under solvent-free conditions minimizes the use of hazardous organic solvents. nih.gov The development of multicomponent reactions that can be performed in aqueous media is a significant step towards more sustainable chemical processes. orientjchem.org

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricacies of complex transformations involving this compound.

Computational and Experimental Synergy : The combination of experimental studies with computational methods like Density Functional Theory (DFT) can provide detailed insights into reaction pathways. nih.gov For instance, DFT calculations have been used to explain the regioselectivity in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. nih.gov

Isomerization Mechanisms : Detailed experimental and computational studies are needed to understand the mechanisms of transformations such as the isomerization of allylic alcohols, which can proceed through hydride or proton shifts. diva-portal.org

Domino Reactions : The mechanism of domino reactions, such as the ring-opening/cyclization of oxiranes to form functionalized 2H-pyrans, requires further investigation to control the formation of various intermediates and final products. researchgate.net

Application of High-Throughput Screening in Synthetic Method Development

High-throughput screening (HTS) has revolutionized drug discovery and is increasingly being applied to the discovery and optimization of chemical reactions. numberanalytics.com

Rapid Reaction Optimization : HTS allows for the rapid screening of a large number of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for the synthesis of this compound derivatives. numberanalytics.com

Catalyst Discovery : HTS is a powerful tool for discovering novel catalysts for pyran synthesis. mpg.de Catalyst-coated glass beads, known as ChemBeads, are particularly useful for automated screening methods.

Microdroplet Reactions : The use of microdroplet reactions combined with mass spectrometry detection offers a platform for the rapid and high-throughput screening of optimized conditions for reactions like the synthesis of quinoxaline (B1680401) derivatives, a strategy that could be adapted for pyran synthesis.

The following table summarizes key aspects of high-throughput screening in chemical synthesis:

HTS ApplicationDescriptionKey Benefit
Reaction OptimizationParallel screening of multiple reaction parameters.Accelerated identification of ideal synthesis conditions. numberanalytics.com
Catalyst ScreeningRapid testing of large libraries of potential catalysts.Efficient discovery of novel and effective catalysts. mpg.de
Microdroplet SynthesisMiniaturized reactions in microdroplets for fast analysis.High-throughput screening with minimal material consumption.

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies : Computational methods can be used to perform SAR studies to understand how structural modifications to the this compound scaffold affect its biological activity. ontosight.aiontosight.ai This knowledge can guide the design of more potent and selective derivatives.

Molecular Docking : Molecular docking simulations can predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. This is crucial for designing new therapeutic agents. For example, docking studies have been used to investigate the interaction of coumarin-fused 4H-pyran derivatives with the α-glucosidase enzyme.

Analog Design : Computational tools can be used to design and evaluate new analogs of biologically active pyran derivatives. kamarajcollege.ac.in For example, analogs of lyngbyastatin-2 containing a tetrahydro-2-methyl-2H-pyran-3-ol moiety have been designed and evaluated as potential EGFR inhibitors. kamarajcollege.ac.in

Interdisciplinary Research at the Interface of Chemistry and Other Fields

The full potential of this compound chemistry will be realized through collaborations between chemists and researchers in other disciplines, such as biology, medicine, and materials science. ijraset.com

While this compound derivatives have shown promise in areas like medicinal chemistry, future research will explore their applications in other fields. ontosight.aiijraset.com

Materials Science : Pyran-based compounds have potential applications as photoredox catalysts, components in solar cells, and sensors. researchgate.net Further research could lead to the development of novel materials with unique optical and electronic properties.

Agrochemicals : The diverse biological activities of pyran derivatives suggest their potential use in agriculture, for example, as insecticides. ajol.info

Natural Product Synthesis : The tetrahydropyran core of this compound is a common structural motif in many bioactive natural products. vulcanchem.com Developing efficient synthetic routes to these derivatives will facilitate the total synthesis of complex natural products. rsc.org

The synergy between chemistry and biology, in particular, is expected to drive significant advancements in drug discovery and the development of new therapeutic strategies based on the this compound scaffold. ijraset.com

Rational Design based on Advanced Structure-Activity Relationship Studies

The rational design of novel therapeutic agents and functional molecules leveraging the this compound scaffold is increasingly guided by advanced Structure-Activity Relationship (SAR) studies. This approach moves beyond traditional trial-and-error synthesis, employing a deep, data-driven understanding of how specific structural modifications to the pyran ring and its substituents influence biological activity. By integrating computational modeling, pharmacophore mapping, and detailed analysis of biological data, researchers can predictively design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A cornerstone of modern rational design is the development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For pyran derivatives, these models have been crucial in identifying key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers that govern interaction with biological targets like enzymes and receptors. researchgate.netmdpi.com For instance, studies on pyran-based triple uptake inhibitors revealed that a specific 'folded' conformation was critical for potent and balanced activity against the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. researchgate.net Computational techniques like molecular docking further refine this understanding by simulating the binding of pyran analogues into the active sites of their targets, corroborating SAR data and guiding the design of new derivatives with optimized interactions. researchgate.netresearchgate.net

Systematic SAR studies have been instrumental in optimizing this compound derivatives for various applications, from anticancer to herbicidal agents. These investigations involve the synthesis of analogue libraries where specific positions on the pyran core or its substituents are methodically altered. The resulting changes in biological activity provide a clear map of the structural requirements for efficacy.

Anticancer Activity:

In the development of anticancer agents, the 2H-pyran-2-one substructure has proven to be a valuable template. nih.gov Research has established preliminary SAR by incorporating various substituents on the pyranone ring. nih.gov Studies on 4-amino-2H-pyran-2-one (APO) analogues, which simplify the structure of the natural product neo-tanshinlactone, have revealed critical determinants for cytotoxicity. nih.gov It was found that an aromatic ring at the 6-position of the pyranone is vital for activity. Furthermore, the nature of the substituent at the 4-position is highly influential; secondary aromatic amines are preferred, and specific substitutions on this aniline (B41778) group can significantly increase potency. nih.gov

Compound SeriesModification on 2H-Pyran-2-one CoreKey FindingImpact on Anticancer Activity
APO AnaloguesSubstitution at C6-positionAn aromatic ring (e.g., phenyl, styryl) is critical. nih.govSignificant increase in cytotoxicity compared to non-aromatic groups. nih.gov
APO AnaloguesSubstitution at C4-positionSecondary aromatic amines are preferred over tertiary or cycloalkyl amines. nih.govCyclopropylamine and piperidine (B6355638) groups led to a total loss of activity. nih.gov
APO AnaloguesSubstituents on C4-aromatic amineSpecific substitutions can enhance potency. Compound 27 was the most active. nih.govExhibited ED50 values of 0.059–0.090 μM. nih.gov

Antidepressant Activity:

The tetrahydropyran motif is central to a class of potent triple uptake inhibitors (TUIs), which are being investigated as novel antidepressants. Extensive SAR studies have been conducted on analogues of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol. researchgate.net These studies explored the impact of altering aromatic substitutions and stereochemistry. The results indicate that the distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, are important for TUI activity. researchgate.net Stereochemistry plays a significant role, with a clear preference observed for specific configurations at the pyran ring's chiral centers for optimal interaction with monoamine transporters. researchgate.net

Compound SeriesStructural ModificationKey FindingImpact on Transporter Affinity (Ki)
Pyran TUIsIntroduction of 3-hydroxyphenyl group (Compound 10f)Resulted in a balanced triple reuptake inhibitory profile. researchgate.netDAT: 31.3 nM, SERT: 40 nM, NET: 38.5 nM. researchgate.net
Pyran TUIsIntroduction of 4-methoxyphenyl (B3050149) group (Compound 10j)Also exhibited potent triple reuptake inhibitory activity. researchgate.netDAT: 15.9 nM, SERT: 12.9 nM, NET: 29.3 nM. researchgate.net
Pyran TUIsAlteration of hydroxyl group stereochemistry on the pyran ringSignificant influence on transporter affinities was observed. researchgate.netDemonstrates stereospecific preference for interaction. researchgate.net

Herbicidal Activity:

Rational design has also been applied to develop novel herbicides based on a 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione skeleton. mdpi.com By creating hybrids between a natural enamino diketone and a known herbicide lead, researchers synthesized a series of derivatives and tested their pre-emergence herbicidal activity. The SAR study focused on different substitutions on the amine and phenoxy groups. The results showed that most of the synthesized compounds possessed good herbicidal activity, with one analogue, APD-II-15, showing broad-spectrum weed inhibition at low application rates while maintaining good crop safety. mdpi.com

Compound IDSubstituent R¹ (on Amine)Substituent R² (on Phenoxy Ring)Herbicidal Activity (% Inhibition at 187.5 g ha⁻¹)
APD-I-3Methyl3-Methyl>60% against several weed species. mdpi.com
APD-I-4Methyl4-Methyl>60% against several weed species. mdpi.com
APD-I-7Methyl4-Chloro>60% against several weed species. mdpi.com
APD-II-15Not specifiedNot specifiedGood pre-emergent activity against 11 weed species. mdpi.com

These examples underscore the power of using advanced SAR studies for the rational design of molecules based on the this compound framework. By systematically mapping the relationship between chemical structure and biological function, scientists can more efficiently navigate chemical space to discover and optimize lead compounds for a wide array of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2H-Pyran-4-OL derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : Common synthetic approaches include Mukaiyama aldol reactions, cyclization of γ-ketoesters, and hetero-Diels-Alder reactions. For example, siloxydienes (e.g., Chan-Brassard dienes) react with aldehydes to yield γ-hydroxylated esters, which can cyclize to form pyranones . Optimization of catalysts (e.g., Lewis acids like BF₃·OEt₂) and temperature (60–100°C) improves regioselectivity. Yields vary significantly with substituent steric effects; electron-withdrawing groups on aldehydes typically enhance cyclization efficiency .

Q. How can researchers reliably characterize this compound derivatives using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Key signals include δ<sup>1</sup>H 4.2–5.1 ppm (pyran ring protons) and δ<sup>13</sup>C 165–175 ppm (carbonyl carbon). For tetrahydro derivatives, coupling constants (J = 8–12 Hz) distinguish axial/equatorial proton configurations .
  • MS : Molecular ion peaks (e.g., m/z 192.25 for C₁₂H₁₆O₂) and fragmentation patterns confirm substituent placement .
  • IR : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch) are diagnostic .

Q. What are the key stability and handling considerations for this compound in laboratory settings?

  • Methodological Answer :

  • Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials .
  • Hazards : GHS classification includes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use fume hoods, nitrile gloves, and sealed centrifuge tubes during handling .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be reconciled?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or impurity profiles. For example, antidiabetic activity in furanyl-pyranones was observed in vivo but not in vitro due to metabolic activation . Validate purity via HPLC (>95%) and replicate assays across multiple models. Apply statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects. For example, C-3 functionalization in dihydro-2H-pyran-4-ones is favored due to resonance stabilization of the enolate intermediate. Computational studies (DFT) predict activation barriers for competing pathways, while isotopic labeling (²H/¹³C) tracks kinetic vs. thermodynamic control .

Q. How can catalytic systems be optimized for asymmetric synthesis of this compound enantiomers?

  • Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) achieve enantiomeric excess (ee) >90% in hetero-Diels-Alder reactions. Screen solvents (e.g., toluene vs. THF) and additives (e.g., Mg(OTf)₂) to enhance stereoselectivity. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies mitigate side reactions during multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Protecting Groups : Use TBS ethers for hydroxyl protection to prevent undesired cyclization .
  • Sequential Reactions : Employ one-pot tandem reactions (e.g., Wittig/cyclization) to minimize intermediate isolation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomeric lactones) and adjust stoichiometry .

Q. How can in vivo toxicity studies for this compound-based drug candidates be designed to meet regulatory standards?

  • Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (repeated-dose toxicity). For example, dose rodents (n=6/group) at 50–2000 mg/kg and monitor lethality (LD₅₀), hematological parameters, and histopathology for 14 days. Include positive controls (e.g., cisplatin for nephrotoxicity) and validate results via LC-MS/MS plasma profiling .

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